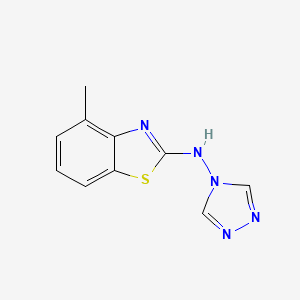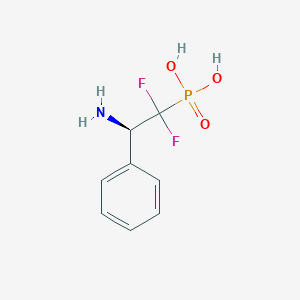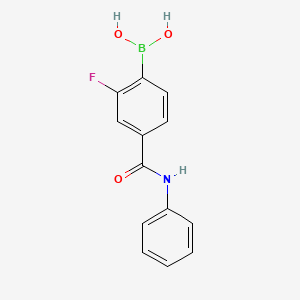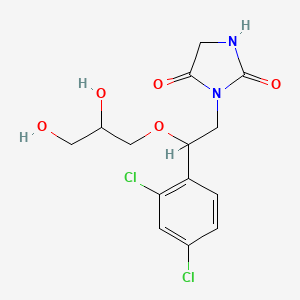
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dihydroxypropoxy group, and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then reacted with a dihydroxypropoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives and dichlorophenyl-containing molecules. Examples include:
- 3-(2,4-Dichlorophenyl)propionic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
What sets 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H16Cl2N2O5 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
3-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O5/c15-8-1-2-10(11(16)3-8)12(23-7-9(20)6-19)5-18-13(21)4-17-14(18)22/h1-3,9,12,19-20H,4-7H2,(H,17,22) |
InChIキー |
SPULEQRPBJYQTB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


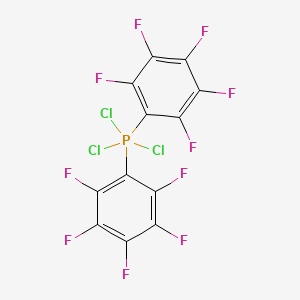
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)



